oxirane;1,3,5-trioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

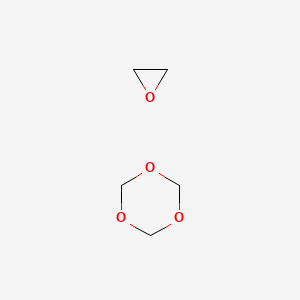

Oxirane is a three-membered cyclic ether with the molecular formula C2H4O, while 1,3,5-trioxane is a six-membered cyclic trimer of formaldehyde with the molecular formula C3H6O3 . Both compounds are important in various industrial and scientific applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trioxane is typically synthesized through the acid-catalyzed trimerization of formaldehyde in an aqueous solution . Sulfuric acid is commonly used as the catalyst in this process. The reaction involves the formation of a six-membered ring structure with alternating carbon and oxygen atoms. The reaction conditions usually involve heating the aqueous formaldehyde solution in the presence of the acid catalyst .

Industrial Production Methods

In industrial settings, 1,3,5-trioxane is produced using a liquid-phase method from formaldehyde in the presence of homogeneous acid-type catalysts . The process involves several stages, including synthesis, extraction, and isolation of the product from the reaction mass. The purified product is then stored at elevated temperatures until it meets quality standards .

Chemical Reactions Analysis

1,3,5-Trioxane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to formic acid and carbon dioxide under specific conditions.

Reduction: Reduction reactions can convert it back to formaldehyde.

Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Polymerization: It can undergo ring-opening polymerization to form polyoxymethylene plastics.

Common reagents used in these reactions include sulfuric acid for trimerization, and various oxidizing and reducing agents for other reactions. The major products formed from these reactions include formaldehyde, formic acid, and polyoxymethylene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-trioxane primarily involves its ability to release formaldehyde upon decomposition . This release of formaldehyde can lead to various chemical reactions, including polymerization and cross-linking of proteins and nucleic acids. The molecular targets and pathways involved in these reactions depend on the specific application and conditions under which 1,3,5-trioxane is used .

Comparison with Similar Compounds

1,3,5-Trioxane can be compared with other similar compounds such as:

Formaldehyde: A simple aldehyde with the formula CH2O, used in various industrial applications.

Paraformaldehyde: A polymer of formaldehyde, used as a disinfectant and fixative.

1,2,4-Trioxane: Another isomer of trioxane with different structural properties.

1,3,5-Trioxane is unique due to its cyclic trimer structure, which provides stability and specific reactivity compared to its monomeric and polymeric forms .

Biological Activity

Chemical Structure and Properties

Oxirane; 1,3,5-trioxane, also known as trioxymethylene, has the molecular formula C3H6O3. It is a cyclic trimer of formaldehyde, which means it can decompose into three molecules of formaldehyde under acidic conditions or when heated. This compound is characterized by a high water solubility and is primarily used in various industrial applications, including as a solvent and in the synthesis of other organic compounds.

Toxicokinetics and Metabolism

1,3,5-trioxane undergoes rapid metabolism in biological systems, primarily converting into formaldehyde. Studies have shown that following intraperitoneal injection in rats, the compound is distributed mainly to the liver, with significant concentrations also found in plasma and kidneys at higher doses. The compound is eliminated quickly from tissues, with only about 1.2% of the initial dose remaining after 72 hours post-application .

Health Hazards

The compound has been associated with several health risks:

- Irritation : Exposure can cause irritation to the eyes and respiratory tract.

- Reproductive Toxicity : Classified as a reproductive toxicant (Category 3) due to its potential effects on human reproduction .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies formaldehyde as possibly carcinogenic to humans (Group 2B), which raises concerns regarding the long-term exposure to its metabolites .

Case Studies and Research Findings

Several studies have explored the biological effects of 1,3,5-trioxane:

- Acute Toxicity Studies : In a study using Wistar rats, doses of 0, 30, 100, or 300 mg/kg body weight were administered orally over a period of 90 days. Significant findings included reduced body and organ weights at higher doses and notable changes in hematological parameters .

- Histopathological Effects : Histopathological examinations indicated adverse effects in the upper respiratory tract at higher exposure levels, including squamous metaplasia and necrosis .

- Long-term Exposure Studies : A two-year study on rats found no statistically significant increase in tumor incidence across treated groups despite high mortality rates .

Biological Activity Table

Antimalarial Activity

Research has also indicated that derivatives of trioxanes exhibit antimalarial properties. Specifically, compounds containing a trioxane ring system have shown potential as effective treatments against malaria due to their unique mechanisms of action involving reactive oxygen species generation and interference with parasite metabolism .

Properties

CAS No. |

24969-25-3 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

oxirane;1,3,5-trioxane |

InChI |

InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |

InChI Key |

RKXIOPGUWPDYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CO1.C1OCOCO1 |

Related CAS |

24969-25-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.